2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C4H4N2O4 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,3,4-oxadiazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
InChI Key |
VCRSIFFTJAPGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Acylhydrazides
- Acylhydrazides are prepared by reacting carboxylic acid derivatives with hydrazine or hydrazide salts.
- Cyclodehydration agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) are used to promote ring closure.
- This method yields 2,5-disubstituted 1,3,4-oxadiazoles with high efficiency and is adaptable to various substituents on the hydrazide precursor.
Oxidative Cyclization of Thiosemicarbazides or Semicarbazides
- Thiosemicarbazides or semicarbazides can be cyclized oxidatively to form 2-amino-1,3,4-oxadiazoles.
- Oxidizing agents such as iodine (I2), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or hypervalent iodine reagents facilitate desulfurization and ring formation.
- This approach is noted for high yields (up to 97%) and mild reaction conditions.
One-Pot Synthesis Using Coupling Reagents
- One-pot methods employ coupling reagents like propanephosphonic anhydride (T3P) to condense acylhydrazides with isocyanates or aldehydes, followed by cyclization.
- These methods are eco-friendly, operate under mild conditions, and minimize epimerization, making them suitable for sensitive substrates.
Specific Preparation of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic Acid
The target compound features an oxadiazole ring linked via an oxygen atom to an acetic acid moiety. The preparation typically involves:
Synthesis of Oxyacetic Acid Hydrazide Precursors
- The oxyacetic acid moiety is introduced by preparing hydroxy-substituted acetic acid derivatives, such as hydroxyacetic acid esters or halogenated acetic acid derivatives.
- For example, ethyl bromoacetate can be reacted with phenolic compounds (e.g., 1- or 2-naphthol) in the presence of potassium carbonate to form aryloxyacetates.
- Subsequent hydrazinolysis of these esters with hydrazine hydrate in ethanol yields the corresponding aryloxyacetic acid hydrazides.
Cyclization to Form the 1,3,4-Oxadiazole Ring
- The aryloxyacetic acid hydrazides undergo cyclization with carbon disulfide or other cyclodehydrating agents to form 1,3,4-oxadiazole-2-thiones or directly the oxadiazole ring.
- Alternatively, reaction with cyanogen bromide in alkaline medium can yield 2-amino-1,3,4-oxadiazole derivatives.
- The cyclization step can be promoted by heating under reflux or microwave irradiation to improve yield and reduce reaction time.
Oxidative Cyclization and Ring Closure
- Oxidative cyclization methods using iodine or other oxidants can be employed to convert hydrazide intermediates into the oxadiazole ring.
- Photo-catalytic methods using visible light and eosin-Y as a catalyst have been reported for rapid and high-yielding synthesis of substituted oxadiazoles, which could be adapted for the oxyacetic acid derivative.
Representative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclodehydration with POCl3 | Acylhydrazide + POCl3, reflux | 70-90 | High yield, suitable for various substituents |
| Oxidative Cyclization with I2 | Thiosemicarbazide + I2, alkaline medium | Up to 97 | Mild conditions, high selectivity |
| One-pot synthesis with T3P | Acylhydrazide + isocyanate + T3P, mild temp | 75-90 | Eco-friendly, minimal epimerization |
| Microwave-assisted esterification | Phenol + ethyl bromoacetate + K2CO3, microwave | 60-80 | Rapid reaction, good yield |
| Hydrazinolysis | Ester + hydrazine hydrate, reflux in ethanol | 80-90 | Efficient conversion to hydrazide |
| Photo-catalytic oxidation | Semicarbazone + eosin-Y + visible light + O2 | 90-95 | Rapid, environmentally benign |
Detailed Research Findings
- Santhosh et al. demonstrated efficient one-pot synthesis of 2-amino-1,3,4-oxadiazoles using coupling reagents and mild conditions, which can be adapted for oxyacetic acid derivatives.
- Sahin et al. reported the synthesis of naphthyloxyacetic acid hydrazides via esterification of naphthol with ethyl bromoacetate followed by hydrazinolysis, a method translatable to other phenoxyacetic acid hydrazides.
- Photocatalytic oxidative cyclization using eosin-Y under visible light provides a green and rapid method for oxadiazole ring formation, potentially applicable to this compound synthesis.
- Microwave-assisted synthesis accelerates esterification and hydrazide formation steps, improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . For example, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby preventing cell division . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives based on substitutions on the oxadiazole ring, linker groups, and appended functional moieties. Key examples include:
2.1. Substituent Variations on the Oxadiazole Ring
- 2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic acid (13): Structure: Features a 2,4-dichlorophenyl substituent on the oxadiazole and a thioether (-S-) linker instead of an ether (-O-). The dichlorophenyl group provides electron-withdrawing effects, stabilizing the oxadiazole ring and improving binding to hydrophobic enzyme pockets. Activity: Demonstrated potent inhibitory activity against Rho/Myocardin-related transcription factors (IC₅₀ < 1 µM) .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid :
- Structure : Substituted with a 4-methoxyphenyl group on the oxadiazole.
- Properties : The methoxy group is electron-donating, altering the electronic profile of the oxadiazole. This may reduce ring stability but improve solubility due to increased polarity.
- Applications : Used in drug discovery for antiviral and antimicrobial studies, leveraging its balanced lipophilicity (LogP ~1.5) .
2.2. Linker Modifications
- cis-4-{3-Fluoro-4-[({5-[(4-Fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic acid (iB): Structure: Contains a carbonyl-amide linker and a cyclohexane-carboxylic acid group. Activity: Acts as a diacylglycerol acyltransferase 1 (DGAT1) inhibitor, with the rigid cyclohexane ring enhancing conformational stability for target binding .
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid :
2.3. Functional Group Replacements
- N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide :
- Structure : Replaces the acetic acid with an acetamide group and introduces an indole moiety.
- Activity : Exhibits anticancer activity (IC₅₀ = 2.46 µg/mL against Hep-G2 liver cancer cells), emphasizing the role of aromatic appendages in enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
